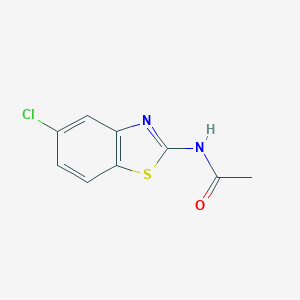![molecular formula C18H13ClF4N2O3 B244178 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone](/img/structure/B244178.png)
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone, also known as CTMP, is a synthetic compound that has been extensively studied for its potential as a research tool in the field of neuroscience.
Mécanisme D'action
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone increases the levels of these neurotransmitters in the synaptic cleft, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and decreased food intake. It has also been shown to improve cognitive function, memory, and attention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone in lab experiments is its high potency and selectivity for the dopamine and norepinephrine transporters. This allows for precise manipulation of these neurotransmitter systems, which can be difficult to achieve with other compounds. However, one limitation of using 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone is its short half-life, which can make it difficult to achieve sustained effects in experiments.
Orientations Futures
There are a number of future directions for research on 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, further research is needed to better understand the long-term effects of 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone on the central nervous system, as well as its potential for abuse and addiction. Finally, there is a need for the development of more potent and selective 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone analogs that can be used in future research.
Méthodes De Synthèse
The synthesis of 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone involves a series of chemical reactions that result in the formation of the final compound. The process starts with the synthesis of 4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate product. The final step involves the conversion of the intermediate product to 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone using a reagent such as thionyl chloride.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone has been used extensively in scientific research as a tool to study the central nervous system. It has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways. 1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone has also been used to study the effects of dopamine and norepinephrine on cognition, memory, and attention.
Propriétés
Formule moléculaire |
C18H13ClF4N2O3 |
|---|---|
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H13ClF4N2O3/c19-12-13(20)15(22)17(16(23)14(12)21)24-3-5-25(6-4-24)18(26)9-1-2-10-11(7-9)28-8-27-10/h1-2,7H,3-6,8H2 |
Clé InChI |
ATKIRMKTRBCZNR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)

![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)

![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)

![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B244122.png)